![molecular formula C6H9NO2S B2899795 N-(prop-2-yn-1-yl)cyclopropanesulfonamide CAS No. 945980-57-4](/img/structure/B2899795.png)
N-(prop-2-yn-1-yl)cyclopropanesulfonamide
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Description
“N-(prop-2-yn-1-yl)cyclopropanesulfonamide” is a chemical compound with the CAS Number: 945980-57-4 . It has a molecular weight of 159.21 . The IUPAC name for this compound is N-(2-propynyl)cyclopropanesulfonamide .
Molecular Structure Analysis
The InChI code for “N-(prop-2-yn-1-yl)cyclopropanesulfonamide” is 1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “N-(prop-2-yn-1-yl)cyclopropanesulfonamide” are not available, there are studies on similar compounds. For example, a study on the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines .Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Mechanism of Action
Mode of Action
It has been observed that both the starting material and the product act as photosensitizers . This suggests that the compound may interact with its targets through energy transfer and a single electron transfer pathway .
Biochemical Pathways
The compound is involved in the generation of reactive oxygen species, specifically singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), through energy transfer and a single electron transfer pathway . These reactive species play an important role in various biochemical reactions and pathways.
Result of Action
Given its role as a photosensitizer and its involvement in the generation of reactive oxygen species , it can be hypothesized that the compound may induce oxidative stress in cells, leading to various cellular responses.
Action Environment
Factors such as temperature, pH, and light exposure could potentially affect the compound’s activity and stability .
properties
IUPAC Name |
N-prop-2-ynylcyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2S/c1-2-5-7-10(8,9)6-3-4-6/h1,6-7H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPGPFBXJACUTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNS(=O)(=O)C1CC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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